molecular formula C12H9F3N2 B1627344 N-phenyl-2-(trifluoromethyl)pyridin-4-amine CAS No. 234112-18-6

N-phenyl-2-(trifluoromethyl)pyridin-4-amine

Cat. No.: B1627344
CAS No.: 234112-18-6
M. Wt: 238.21 g/mol
InChI Key: WXXPKLLGBFYALB-UHFFFAOYSA-N
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Description

N-phenyl-2-(trifluoromethyl)pyridin-4-amine is an organic compound with the molecular formula C12H9F3N2. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-(trifluoromethyl)pyridin-4-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 4-chloro-2-(trifluoromethyl)pyridine with aniline under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts like iron fluoride. This method allows for the efficient introduction of the trifluoromethyl group into the pyridine ring .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

N-phenyl-2-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Uniqueness: N-phenyl-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both the trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its stability, lipophilicity, and potential biological activities compared to similar compounds .

Properties

IUPAC Name

N-phenyl-2-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)11-8-10(6-7-16-11)17-9-4-2-1-3-5-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXPKLLGBFYALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572638
Record name N-Phenyl-2-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

234112-18-6
Record name N-Phenyl-2-(trifluoromethyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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